molecular formula C13H26O2Si B8621373 4-{[tert-Butyl(dimethyl)silyl]oxy}cyclohexanecarbaldehyde

4-{[tert-Butyl(dimethyl)silyl]oxy}cyclohexanecarbaldehyde

Cat. No. B8621373
M. Wt: 242.43 g/mol
InChI Key: ZGHLPKGXKPEVNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[tert-Butyl(dimethyl)silyl]oxy}cyclohexanecarbaldehyde is a useful research compound. Its molecular formula is C13H26O2Si and its molecular weight is 242.43 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C13H26O2Si

Molecular Weight

242.43 g/mol

IUPAC Name

4-[tert-butyl(dimethyl)silyl]oxycyclohexane-1-carbaldehyde

InChI

InChI=1S/C13H26O2Si/c1-13(2,3)16(4,5)15-12-8-6-11(10-14)7-9-12/h10-12H,6-9H2,1-5H3

InChI Key

ZGHLPKGXKPEVNB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CCC(CC1)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

0.93 g (7.31 mmol) of oxalyl chloride is dissolved in 50 ml of dichloromethane and cooled to −78° C., and 1.14 g (14.63 mmol) of dimethyl sulfoxide are added slowly. A solution of 1.49 g (4.88 mmol) of the compound from Example 10A (incl. subsequent syntheses), dissolved in 10 ml of dichloromethane, is then added. The reaction mixture is stirred at −78° C. for 1 h. 3.4 ml (24.38 mmol) of triethylamine are then added slowly, and the mixture is warmed to RT over a period of 1 h. 50 ml of ethyl acetate and 30 ml of sodium bicarbonate solution are then added to the mixture. The phases are separated, and the aqueous phase is extracted twice with in each case 20 ml of ethyl acetate. The combined organic phases are dried over magnesium sulfate. The solvent is removed on a rotary evaporator and the residue is purified chromatographically on silica gel 60 (mobile phase: gradient cyclohexane/ethyl acetate 50:1→10:1).
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0.93 g
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1.49 g
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30 mL
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